{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-28-16-5-3-15(4-6-16)24(14-18(26)27)13-17(25)22-9-11-23(12-10-22)19-20-7-2-8-21-19/h2-8H,9-14H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWLMLUFBLLNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=NC=CC=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-Methoxyphenylaminoacetic Acid Intermediate
- Starting materials: 4-methoxyaniline and glyoxylic acid or its derivatives.
- Reaction: Condensation of 4-methoxyaniline with glyoxylic acid under acidic or neutral conditions to form the Schiff base intermediate, followed by reduction or direct amide bond formation to yield 4-methoxyphenylaminoacetic acid.
- Conditions: Typically performed in aqueous or alcoholic solvents at mild temperatures (25–60°C).
- Purification: Crystallization or chromatographic techniques to isolate the aminoacetic acid intermediate.
Preparation of the 2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl Fragment
- Starting materials: 4-pyrimidin-2-ylpiperazine and α-halo ketones or α-keto acids.
- Reaction: Nucleophilic substitution of the piperazine nitrogen with α-halo ketones (e.g., chloroacetyl derivatives) to introduce the 2-oxoethyl group.
- Alternative: Coupling of 4-pyrimidin-2-ylpiperazine with pyruvic acid derivatives via amide bond formation.
- Conditions: Reactions are typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50–100°C) with base catalysts such as triethylamine.
- Purification: Extraction and chromatographic separation to obtain the pure substituted piperazine ketone.
Coupling of the Two Fragments
- Method: Amide bond formation between the amino group of the 4-methoxyphenylaminoacetic acid and the keto or activated carboxyl group of the 2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl fragment.
- Coupling agents: Carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU) are commonly used to activate the carboxyl group.
- Conditions: Reactions are performed in anhydrous solvents such as dichloromethane or DMF at room temperature to slightly elevated temperatures.
- Workup: Aqueous washes to remove coupling reagents and byproducts, followed by purification via recrystallization or preparative HPLC.
Final Purification and Characterization
- Purification: Preparative chromatography (e.g., reverse-phase HPLC) to achieve high purity.
- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.
Data Table Summarizing Preparation Parameters
| Step | Reactants / Reagents | Solvent(s) | Conditions (Temp, Time) | Key Notes | Purification Method |
|---|---|---|---|---|---|
| 1 | 4-methoxyaniline + glyoxylic acid | Ethanol / Water | 25–60°C, 2–6 hours | Schiff base formation, mild acid | Crystallization / Chromatography |
| 2 | 4-pyrimidin-2-ylpiperazine + α-halo ketone | DMF / DMSO | 50–100°C, 4–12 hours | Nucleophilic substitution | Extraction / Chromatography |
| 3 | Aminoacetic acid intermediate + piperazine ketone | DCM / DMF | RT to 40°C, 12–24 hours | Amide coupling with EDC/HATU | Aqueous wash / HPLC |
| 4 | Crude product | — | — | Final purification and drying | Preparative HPLC / Recrystallization |
Research Findings and Optimization Notes
- Yield optimization: Use of coupling agents like HATU improves amide bond formation efficiency and reduces side reactions.
- Solvent choice: Polar aprotic solvents enhance nucleophilicity and reaction rates in substitution steps.
- Temperature control: Moderate heating accelerates reactions but excessive heat may cause decomposition.
- Purity: Multi-step purification is essential due to the compound’s structural complexity and potential isomer formation.
- Scalability: The modular synthetic approach allows for scale-up with minimal modification, suitable for research and industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidinylpiperazinyl moiety, potentially converting it to a more saturated piperazine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated piperazine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a ligand in receptor studies, helping to elucidate the binding mechanisms of various biological targets.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry
In industrial applications, the compound can be used in the development of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-({2-Oxo-2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic Acid
- Structural Difference : Replaces the 4-methoxyphenyl group with a simple phenyl ring.
- Physicochemical Properties :
((4-Methoxyphenyl){2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}amino)acetic Acid
- Structural Difference : Substitutes the pyrimidin-2-ylpiperazine with a 4-methylpiperazine.
- Lower hydrogen-bonding capacity due to the absence of pyrimidine’s nitrogen atoms .
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic Acid
- Structural Difference : Incorporates a 3-chlorophenyl-substituted piperazine.
- Functional Impact :
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid
- Structural Difference : Features a 4-methoxy-3-methylbenzyl group and a 3-oxopiperazine ring.
- The 3-oxopiperazine introduces a hydrogen-bond acceptor, altering target selectivity .
Biological Activity
The compound {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid is a synthetic organic molecule that has garnered attention due to its potential therapeutic properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.39 g/mol. Its structure features a methoxyphenyl group, a pyrimidine moiety, and an aminoacetic acid component, which contribute to its biological activity.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Receptor Modulation : The presence of the pyrimidine ring suggests potential interactions with various receptors, including those involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to inflammation and cancer progression, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 15.3 | |
| HT29 (colon carcinoma) | 12.7 | |
| MCF7 (breast carcinoma) | 18.5 |
The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl and pyrimidine rings significantly influence the potency of the compound against these cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing notable activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Clinical Trials and Research Findings
- Phase I Trials : Initial trials assessing safety and tolerability in healthy volunteers showed promising results with minimal side effects, paving the way for further investigations into therapeutic applications.
- Combination Therapy Studies : Recent investigations have explored the efficacy of combining this compound with existing chemotherapeutics. Results indicated enhanced anticancer activity when used in conjunction with standard treatments like doxorubicin.
Q & A
Q. Multi-technique cross-validation :
- Compare -NMR chemical shifts with DFT-calculated values for the target structure.
- Perform HRMS (High-Resolution Mass Spectrometry) to confirm the exact mass (e.g., m/z 469.1922 for [M+H]).
Isotopic labeling : Synthesize a deuterated analog (e.g., replace methoxy protons with deuterium) to distinguish overlapping signals in -NMR .
Q. What strategies optimize the compound’s solubility and stability for in vitro pharmacological assays?
- Methodology :
- Solubility screening : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use sonication (30 min, 37°C) for dispersion.
- Stability studies :
- pH-dependent degradation : Incubate at pH 2–9 (37°C, 24 hrs) and quantify remaining compound via HPLC.
- Light/oxidation stability : Expose to UV light (254 nm) and assess degradation products using LC-TOF .
Q. How can regioselectivity challenges in the piperazine-pyrimidine coupling step be addressed?
- Methodology :
- Protecting group strategy : Temporarily block the piperazine’s secondary amine with a Boc group before coupling, followed by deprotection with TFA .
- Catalytic optimization : Screen Pd/C or Raney nickel for hydrogenation efficiency in reducing nitro intermediates (e.g., 80% yield with 5% Pd/C in methanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
